Product packaging for Desoxythymidintriphosphat(Cat. No.:CAS No. 1057-33-6)

Desoxythymidintriphosphat

Cat. No.: B085787
CAS No.: 1057-33-6
M. Wt: 482.17 g/mol
InChI Key: HBKGWQBKINKICK-XLPZGREQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Desoxythymidintriphosphat (dTTP), also known as deoxythymidine triphosphate or thymidine 5'-triphosphate, is an essential deoxyribonucleoside triphosphate that serves as a fundamental building block in DNA synthesis . This nucleotide consists of three primary components: a thymine base, a deoxyribose sugar, and a triphosphate group, with the molecular formula C~10~H~17~N~2~O~14~P~3~ and a molecular weight of 482.17 g/mol . In DNA replication, DNA polymerase enzymes incorporate dTTP into growing DNA strands, where it specifically base-pairs with deoxyadenosine triphosphate (dATP), forming two hydrogen bonds that contribute to double-helix stability . The incorporation mechanism involves cleavage of the high-energy phosphoanhydride bonds, releasing pyrophosphate and adding a thymidine monophosphate unit to the 3' end of the DNA chain . dTTP serves critical roles in molecular biology research, including PCR amplification (real-time PCR, high-fidelity PCR, LAMP-PCR), cDNA synthesis, DNA sequencing, and DNA labeling techniques . Beyond its function as a DNA precursor, dTTP also acts as an allosteric effector in regulating nucleotide metabolism, particularly inhibiting ribonucleotide reductase to maintain balanced deoxynucleoside triphosphate pools essential for accurate DNA replication . Researchers utilize dTTP in DNA ligation applications to create overlapping "sticky ends" for plasmid closure . The compound is synthesized biologically through two primary pathways: de novo synthesis via methylation of deoxyuridine monophosphate (dUMP) catalyzed by thymidylate synthase, or through the salvage pathway where thymidine is phosphorylated by thymidine kinase . This product is provided as high-purity (≥99%) crystalline powder, tested free of human and E. coli DNA contaminants, and is specifically intended for research applications in molecular biology. FOR RESEARCH USE ONLY. Not intended for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H17N2O14P3 B085787 Desoxythymidintriphosphat CAS No. 1057-33-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1057-33-6

Molecular Formula

C10H17N2O14P3

Molecular Weight

482.17 g/mol

IUPAC Name

[hydroxy-[(2R,3S,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxyphosphoryl] phosphono hydrogen phosphate

InChI

InChI=1S/C10H17N2O14P3/c1-5-3-12(10(15)11-9(5)14)8-2-6(7(4-13)23-8)24-28(19,20)26-29(21,22)25-27(16,17)18/h3,6-8,13H,2,4H2,1H3,(H,19,20)(H,21,22)(H,11,14,15)(H2,16,17,18)/t6-,7+,8+/m0/s1

InChI Key

HBKGWQBKINKICK-XLPZGREQSA-N

SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)OP(=O)(O)OP(=O)(O)OP(=O)(O)O

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)OP(=O)(O)OP(=O)(O)OP(=O)(O)O

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)OP(=O)(O)OP(=O)(O)OP(=O)(O)O

Origin of Product

United States

Biosynthesis and Metabolic Pathways of Desoxythymidintriphosphat

De Novo Synthesis Pathway of Deoxythymidine Monophosphate

The de novo pathway for dTMP synthesis is a fundamental cellular process that creates the thymine (B56734) nucleotide from simpler precursor molecules. droracle.aitaylorandfrancis.com This pathway is particularly crucial for rapidly dividing cells that have a high demand for DNA replication. wikipedia.orgtaylorandfrancis.com

Conversion of Deoxyuridine Monophosphate to Deoxythymidine Monophosphate

The central reaction of the de novo pathway is the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP). droracle.aitaylorandfrancis.comwikipedia.org This is achieved through a reductive methylation process where a methyl group is transferred to dUMP. droracle.aiwikipedia.org This reaction is the sole de novo source for dTMP production in humans. wikipedia.orgproteopedia.org

Enzymatic Components: Thymidylate Synthase (TYMS), Dihydrofolate Reductase (DHFR), and Serine Hydroxymethyltransferase (SHMT)

This critical conversion is catalyzed by a coordinated effort of three key enzymes:

Thymidylate Synthase (TYMS): This enzyme directly catalyzes the methylation of dUMP to form dTMP. wikipedia.orgresearchgate.net It utilizes N5,N10-methylenetetrahydrofolate as the methyl donor. wikipedia.orgproteopedia.org The reaction involves the formation of a covalent intermediate between TYMS and dUMP. wikipedia.org

Dihydrofolate Reductase (DHFR): In the process of donating a methyl group, N5,N10-methylenetetrahydrofolate is oxidized to dihydrofolate (DHF). wikipedia.orgnih.gov DHFR is responsible for reducing DHF back to tetrahydrofolate (THF) in an NADPH-dependent reaction, thus regenerating the folate cofactor necessary for continued dTMP synthesis. nih.govnih.gov

Serine Hydroxymethyltransferase (SHMT): This enzyme is responsible for generating the N5,N10-methylenetetrahydrofolate required by TYMS. nih.govnih.gov It catalyzes the transfer of a one-carbon unit from the amino acid serine to tetrahydrofolate (THF). nih.gov There are cytoplasmic (SHMT1) and mitochondrial (SHMT2) isozymes of SHMT. plos.org

These three enzymes can form a multi-enzyme complex, particularly in the nucleus during the S-phase of the cell cycle, to facilitate the efficient channeling of intermediates in the dTMP synthesis pathway. nih.govnih.gov

Folate Dependence in De Novo Thymidylate Synthesis

The de novo synthesis of dTMP is critically dependent on folate. taylorandfrancis.comontosight.ai Tetrahydrofolate (THF) and its derivatives, collectively known as folates, act as essential cofactors in one-carbon transfer reactions. nih.govaacrjournals.org Specifically, N5,N10-methylenetetrahydrofolate provides the methyl group for the conversion of dUMP to dTMP. proteopedia.orgontosight.ai A deficiency in folate can impair this pathway, leading to an imbalance in nucleotide pools and potentially causing DNA damage. researchgate.net The folate cycle, which includes the reactions catalyzed by DHFR and SHMT, is therefore intricately linked to and essential for de novo thymidylate biosynthesis. asm.org

Salvage Synthesis Pathway of Deoxythymidine Monophosphate

In addition to de novo synthesis, cells can produce dTMP through a salvage pathway. ontosight.aifiveable.me This pathway recycles pre-existing thymidine (B127349), which can be derived from the breakdown of DNA or absorbed from the extracellular environment. ontosight.airesearchgate.net The salvage pathway is an energetically more efficient alternative to the de novo pathway. divitum.comdermatoljournal.com

Phosphorylation of Thymidine to Deoxythymidine Monophosphate

The core reaction of the salvage pathway is the phosphorylation of the nucleoside thymidine to the nucleotide deoxythymidine monophosphate (dTMP). ontosight.aipatsnap.com This reaction is catalyzed by the enzyme thymidine kinase, which transfers a phosphate (B84403) group from ATP to thymidine. ontosight.airesearchgate.net

Key Enzymes: Cytosolic Thymidine Kinase 1 (TK1) and Mitochondrial Thymidine Kinase 2 (TK2)

Two main isoforms of thymidine kinase are responsible for this phosphorylation, each with a distinct cellular location and role:

Cytosolic Thymidine Kinase 1 (TK1): TK1 is primarily found in the cytoplasm and its activity is tightly regulated and linked to the cell cycle, with levels peaking during the S phase when DNA replication occurs. nih.govdivitum.comfiveable.me It plays a crucial role in providing dTMP for nuclear DNA synthesis. nih.govdivitum.com

Mitochondrial Thymidine Kinase 2 (TK2): TK2 is located in the mitochondria and is not cell-cycle regulated. nih.govpnas.org It is responsible for maintaining the mitochondrial pool of dTMP, which is essential for the replication of mitochondrial DNA (mtDNA). fiveable.mepnas.org

Both TK1 and TK2 are vital for ensuring an adequate supply of dTMP for their respective cellular compartments, highlighting the importance of the salvage pathway in maintaining genomic integrity in both the nucleus and mitochondria. fiveable.meresearchgate.net

Compound NameAbbreviation
Deoxythymidine triphosphatedTTP
Deoxythymidine monophosphatedTMP
Deoxyuridine monophosphatedUMP
TetrahydrofolateTHF
DihydrofolateDHF
Adenosine triphosphateATP
Nicotinamide adenine (B156593) dinucleotide phosphateNADPH
Deoxycytidine triphosphatedCTP
Deoxyuridine triphosphatedUTP
Deoxyadenosine (B7792050) triphosphatedATP
Deoxyguanosine triphosphatedGTP
Deoxythymidine diphosphate (B83284)dTDP
Deoxycytidine diphosphatedCDP
Deoxyuridine diphosphatedUDP
Deoxycytidine monophosphatedCMP
S-adenosylmethionineSAM
5-fluorouracil5-FU
5-fluorodeoxyuridine monophosphateFdUMP
5-fluorodeoxyuridine5-FdUrd
Enzyme NameAbbreviation
Thymidylate SynthaseTYMS
Dihydrofolate ReductaseDHFR
Serine HydroxymethyltransferaseSHMT
Cytosolic Thymidine Kinase 1TK1
Mitochondrial Thymidine Kinase 2TK2
Thymidylate KinaseTMPK
Nucleoside Diphosphate KinaseNDPK
Deoxycytidine KinasedCK
Deoxyguanosine KinasedGK
Deoxyribonucleoside KinasedNK
Uracil (B121893) DNA GlycosylaseUNG
Ribonucleotide Reductase
Cytidine DeaminaseCDA
5'-Nucleotidase
Thymidine PhosphorylaseTP
Methylenetetrahydrofolate Reductase
Methylenetetrahydrofolate Dehydrogenase 1MTHFD1
Dihydrofolate Reductase-Like Protein 1DHFRL1
TrmA
TrmFO
Ubc9
PCNA
Cystathionine
Methionine
Homocysteine
Glycine
Serine
Formate

Subsequent Phosphorylation Steps to Desoxythymidintriphosphat

Once deoxythymidine monophosphate (dTMP) is synthesized, it undergoes two sequential phosphorylation reactions to become the biologically active deoxythymidine triphosphate (dTTP), a crucial building block for DNA.

The first of these phosphorylation steps is catalyzed by the enzyme thymidylate kinase, also known as dTMP kinase or by its gene name, DTYMK. ontosight.aiwikipedia.org This ubiquitous enzyme is a critical component in the dTTP synthesis pathway, responsible for transferring a phosphate group from a donor, preferably ATP, to dTMP. nih.govfrontiersin.org This reaction, which requires the presence of magnesium ions (Mg2+), yields deoxythymidine diphosphate (dTDP). nih.govfrontiersin.org

The activity of DTYMK is tightly linked to the cell cycle and proliferation. wikipedia.orgebi.ac.uk Both the mRNA levels and the enzymatic activity of DTYMK increase in correspondence with cell cycle progression and growth stages, ensuring an adequate supply of dTTP for DNA replication. wikipedia.org While primarily located in the cytosol, DTYMK can also be detected at sites of DNA damage, where it contributes to the local synthesis of dTDP required for DNA repair. nih.gov Studies have also identified TMPK activity in various subcellular fractions, with the highest specific activity found in the mitochondrial outer membrane, suggesting the existence of novel, uncharacterized dTMP kinases distinct from the canonical DTYMK encoded by the TYMK gene. nih.gov

Table 1: Key Characteristics of Deoxythymidylate Monophosphate Kinase (DTYMK/TMPK)

FeatureDescriptionReferences
Enzyme NameThymidylate kinase (TMPK), dTMP kinase ontosight.aiwikipedia.org
Gene NameDTYMK wikipedia.orgdeciphergenomics.org
Reaction CatalyzeddUMP + ATP → dTDP + ADP ontosight.ainih.govfrontiersin.org
FunctionEssential step in dTTP synthesis for DNA replication and repair. ontosight.ainih.gov
Cellular LocalizationPrimarily cytosol; also found in the nucleus, mitochondrial matrix, and at sites of DNA damage. High activity detected in the mitochondrial outer membrane. nih.govnih.govwikipedia.org

The final step in the synthesis of dTTP is mediated by the enzyme Nucleoside Diphosphate Kinase (NDK), also known as NDP kinase. nih.govfrontiersin.org NDKs are a highly conserved family of enzymes that catalyze the reversible transfer of the terminal (gamma) phosphate from a nucleoside triphosphate (NTP), typically ATP, to a nucleoside diphosphate (NDP). wikipedia.orgebi.ac.uknih.gov In this specific context, NDK facilitates the conversion of dTDP to dTTP. nih.govfrontiersin.org

This reaction proceeds via a ping-pong mechanism, where a conserved histidine residue in the NDK active site is transiently phosphorylated by the phosphate donor (ATP). ebi.ac.uk The resulting phosphoenzyme intermediate then transfers the phosphate group to the acceptor molecule, dTDP, generating dTTP and releasing ADP. wikipedia.orgebi.ac.uk NDKs are not specific to dTDP and play a general housekeeping role in maintaining equilibrium among the various NTP pools required for numerous cellular processes, including nucleic acid synthesis, lipid synthesis, and signal transduction. wikipedia.orgebi.ac.ukmdpi.com The enzyme exists in various cellular compartments, including the cytoplasm and mitochondria, ensuring that the final phosphorylation step can occur wherever dTDP is present. researchgate.net

Table 2: Overview of Nucleoside Diphosphate Kinase (NDK) in dTTP Synthesis

FeatureDescriptionReferences
Enzyme NameNucleoside Diphosphate Kinase (NDK or NDPK) wikipedia.org
EC Number2.7.4.6 wikipedia.orguniprot.org
Reaction CatalyzeddTDP + ATP ⇌ dTTP + ADP wikipedia.orgnih.gov
MechanismPing-pong mechanism involving a phosphorylated histidine intermediate. wikipedia.orgebi.ac.uk
FunctionCatalyzes the terminal phosphorylation of various NDPs, including dTDP, to maintain NTP pools for synthesis and signaling. ebi.ac.uknih.gov

Compartmentalization of this compound Synthesis

The synthesis of dTTP is not uniformly distributed throughout the cell but is instead compartmentalized, reflecting the distinct requirements of the nucleus and mitochondria for DNA replication and repair. researchgate.net This separation is crucial for maintaining genomic stability in both compartments.

While the de novo synthesis of most nucleotides is considered an exclusively cytosolic process, research has identified a complete de novo thymidylate (dTMP) synthesis pathway within mammalian mitochondria. nih.govnih.gov This pathway is essential for maintaining the integrity of mitochondrial DNA (mtDNA), and its dysregulation can lead to mitochondrial dysfunction. nih.govnih.gov

This mitochondrial pathway mirrors its cytosolic counterpart and involves three key enzymes localized to the mitochondrial matrix and inner membrane:

Mitochondrial Serine Hydroxymethyltransferase (SHMT2)

Thymidylate Synthase (TYMS)

Dihydrofolate Reductase-Like Protein 1 (DHFRL1) , a mitochondrial form of dihydrofolate reductase. nih.govnih.gov

Studies using purified mitochondria from mammalian cells demonstrated the conversion of deoxyuridine monophosphate (dUMP) to dTMP, confirming the activity of this pathway. nih.govnih.gov The importance of this intramitochondrial synthesis is highlighted by the observation that cells lacking SHMT2 activity exhibit significantly higher levels of uracil in their mtDNA, demonstrating that this pathway is critical for preventing uracil misincorporation during mtDNA replication. nih.govnih.gov Unlike other nucleotides, the de novo synthesis of dTMP occurs directly within the mitochondria, underscoring its unique importance for mtDNA maintenance. nih.govnih.gov

The cytosolic and mitochondrial dNTP pools, including dTTP, are physically separated by the inner mitochondrial membrane, which is generally impermeable to charged molecules like nucleotides. researchgate.netresearchgate.net However, these two pools are not isolated; they are in rapid communication through specific protein carriers and transporters in the mitochondrial membrane. researchgate.netpnas.orgmdpi.com This dynamic interplay allows for a balanced supply of dNTPs for both nuclear and mitochondrial DNA synthesis, which occur on different timescales. pnas.org

The primary source of mitochondrial dTTP can differ based on the cell's metabolic state. pnas.orgnih.gov

In proliferating (cycling) cells , the large demand for dNTPs for nuclear DNA replication means that the cytosolic de novo synthesis pathway is highly active. In these cells, the majority of mitochondrial dTTP is imported from the much larger cytosolic pool. pnas.orgpnas.orgtandfonline.com

In non-proliferating (resting or postmitotic) cells , the cytosolic de novo pathway is downregulated. Consequently, these cells rely more heavily on the salvage pathways, including the phosphorylation of thymidine by the mitochondrial enzyme thymidine kinase 2 (TK2), and the intramitochondrial de novo synthesis pathway to produce dTTP for mtDNA maintenance. mdpi.compnas.orgnih.gov

Regulation of Intracellular Desoxythymidintriphosphat Pool Homeostasis

Cell Cycle-Dependent Fluctuation and Coordination with DNA Replication

The concentration of dTTP within the cell is not static; it undergoes significant fluctuations that are closely synchronized with the phases of the cell cycle. nih.govoregonstate.edunih.gov The cellular production of dTTP is a highly regulated process, timed to coincide with the S phase, when DNA replication occurs. nih.gov In fact, the dTTP pool size in S-phase cells can be as much as 20 times larger than in quiescent (G0-phase) cells. nih.gov This dramatic expansion of the dTTP pool is essential to provide the necessary building blocks for the synthesis of new DNA strands. nih.govnih.govemory.edu

The levels of enzymes involved in dNTP biosynthesis, such as ribonucleotide reductase (RNR) and thymidine (B127349) kinase (TK), are elevated just before and during the S phase to meet the high demand for DNA synthesis. nih.govmdpi.com Following the completion of DNA replication in the G2/M phase, the synthesis of dTTP is downregulated, and its cellular concentration drops to a low level until the mid-G1 phase of the subsequent cell cycle. nih.gov This tight regulation ensures that high levels of dTTP are available when needed for DNA replication but are minimized at other times to prevent potential mutagenic effects. researchgate.net

Table 1: Cell Cycle Phase and corresponding dTTP Pool Size and Enzyme Activity
Cell Cycle PhasedTTP Pool SizeKey Enzyme Activity
G0/G1 PhaseLowBasal level of dNTP synthesis enzymes. nih.gov
S PhaseHigh (up to 20-fold increase) nih.govPeak activity of Ribonucleotide Reductase (RNR) and Thymidine Kinase (TK). nih.govmdpi.com
G2/M PhaseLowDecreased activity of dNTP synthesis enzymes. nih.gov

Allosteric Regulation of Ribonucleotide Reductase (RNR) by Deoxythymidine Triphosphate

Ribonucleotide reductase (RNR) is a crucial enzyme that catalyzes the conversion of ribonucleoside diphosphates to their deoxyribonucleoside diphosphate (B83284) counterparts, a rate-limiting step in the de novo synthesis of dNTPs. nih.govmetwarebio.comdiva-portal.org The activity of RNR is exquisitely controlled through allosteric regulation, a mechanism where the binding of an effector molecule to a site other than the active site modulates the enzyme's function. nih.govelifesciences.org Deoxythymidine triphosphate itself plays a key role as an allosteric effector of RNR. diva-portal.org

Proteasomal Degradation of Biosynthetic Enzymes via Anaphase-Promoting Complex/Cyclosome (APC/C)-Mediated Ubiquitination

The Anaphase-Promoting Complex/Cyclosome (APC/C) is a large E3 ubiquitin ligase that plays a critical role in regulating the cell cycle by targeting specific proteins for degradation by the proteasome. brookes.ac.ukfrontiersin.orgreactome.org This degradation is mediated by the attachment of ubiquitin chains to the target protein, a process known as ubiquitination. brookes.ac.uknih.gov The APC/C is active during mitosis and the G1 phase of the cell cycle. reactome.org

Several key enzymes involved in dTTP biosynthesis are targets of the APC/C. nih.gov These include thymidine kinase 1 (TK1) and thymidylate kinase (TMPK). nih.gov The degradation of these enzymes is temporally controlled. TMPK is targeted for degradation by the APC/C in conjunction with its co-activators Cdc20 and Cdh1 from mitosis to early G1 phase. nih.gov In contrast, TK1 is targeted for degradation by APC/C-Cdh1 after mitotic exit. nih.gov This sequential degradation ensures that the dTTP supply is minimized during mitosis and early G1, contributing to the maintenance of genomic stability. nih.gov Disruption of this APC/C-mediated degradation leads to an expansion of the dTTP pool, dNTP imbalance, and an increased mutation rate. nih.gov

Transcriptional and Post-Translational Control Mechanisms of Enzyme Expression

The expression of enzymes involved in dTTP metabolism is tightly regulated at both the transcriptional and post-translational levels. nih.gov S-phase-specific transcriptional activation of the genes for thymidylate synthase (TS), cytosolic thymidine kinase 1 (TK1), and thymidylate kinase (TMPK) is a major mechanism for their upregulation during the S phase, leading to the expansion of the dTTP pool for DNA synthesis. nih.govuniprot.orgfrontiersin.org

Post-translational modifications also play a crucial role in regulating the activity of these enzymes. As discussed in the previous section, ubiquitination by the APC/C targets key biosynthetic enzymes for proteasomal degradation outside of the S phase. nih.govdiva-portal.org Furthermore, phosphorylation can modulate the activity and stability of these enzymes. For instance, the activity of SAMHD1, a dNTP triphosphohydrolase that degrades dNTPs, is regulated by phosphorylation. mdpi.comasm.org This multi-layered control ensures that the enzymatic machinery for dTTP synthesis is present and active only when required.

Feedback Inhibition Mechanisms within Nucleotide Metabolic Pathways

Feedback inhibition is a common regulatory mechanism in metabolic pathways where the end product of the pathway inhibits an earlier step. This prevents the over-accumulation of the final product. In the context of dTTP synthesis, feedback inhibition plays a critical role in maintaining homeostasis. metwarebio.comontosight.ai

Enzymatic Interactions and Primary Functional Roles of Desoxythymidintriphosphat

Substrate for Deoxyribonucleic Acid Polymerases in Deoxyribonucleic Acid Replication

Deoxythymidine triphosphate is a primary substrate for DNA polymerases during the process of DNA replication. oup.comcreative-proteomics.com DNA polymerases catalyze the formation of a new DNA strand by adding dNTPs in a sequence complementary to a template strand. In this intricate process, dTTP is specifically incorporated opposite to deoxyadenosine (B7792050) (dA) residues on the template strand, forming a stable adenine-thymine (A-T) base pair. The energy required for the formation of the phosphodiester bond that links the incoming nucleotide to the growing DNA chain is derived from the cleavage of the two terminal phosphate (B84403) groups (pyrophosphate) from dTTP. laboratorynotes.com

The efficiency and fidelity of DNA replication are critically dependent on a balanced supply of all four dNTPs, including dTTP. laboratorynotes.com Imbalances in the dNTP pool can lead to increased mutation rates and replication stress. laboratorynotes.comontosight.ai Different DNA polymerases exhibit varying affinities and catalytic efficiencies for dTTP. For instance, studies have compared the kinetic parameters of different DNA polymerases in their utilization of dTTP and its analogs.

Table 1: Kinetic Parameters of DNA Polymerases for Deoxythymidine Triphosphate (dTTP) and its Analogs

This table summarizes the Michaelis constant (Km) and inhibition constant (Ki) values for dTTP and its analog, 3'-azido-3'-deoxythymidine triphosphate (AZT-TP), with different DNA polymerases. Km represents the substrate concentration at which the reaction rate is half of the maximum, indicating the enzyme's affinity for the substrate. Ki is a measure of an inhibitor's potency.

EnzymeSubstrate/InhibitorPrimer-TemplateKm (μM)Ki (μM)Source
HIV Reverse TranscriptasedTTPActivated Calf Thymus DNA1.2- asm.org
HIV Reverse TranscriptaseAZT-TPActivated Calf Thymus DNA-0.3 asm.org
DNA Polymerase αdTTPActivated Calf Thymus DNA2.4- nih.gov
DNA Polymerase αAZT-TPActivated Calf Thymus DNA-230 nih.gov
DNA Polymerase βdTTPActivated Calf Thymus DNA6.0- nih.gov
DNA Polymerase βAZT-TPActivated Calf Thymus DNA-73 nih.gov

Crucial Role in Deoxyribonucleic Acid Repair Processes

Deoxythymidine triphosphate is essential for various DNA repair mechanisms that cells employ to correct damage to their genetic material. creative-proteomics.comnih.gov When DNA is damaged, for example by exposure to ultraviolet radiation or chemical mutagens, specialized repair pathways are activated to remove the damaged segment and synthesize a new, correct stretch of DNA. nih.gov DNA polymerases involved in these repair processes utilize dTTP, along with the other dNTPs, to fill in the gaps created by the excision of damaged nucleotides. creative-proteomics.com

A balanced supply of dTTP is critical for the efficiency and accuracy of DNA repair. nih.gov For instance, the base excision repair (BER) pathway, which corrects single-base damages, relies on the availability of the correct dNTPs, including dTTP, to be inserted by DNA polymerase β. baseclick.eu Similarly, nucleotide excision repair (NER), which handles bulkier DNA lesions, also requires dTTP for the synthesis of the new DNA patch. Studies have shown that the inhibition of DNA polymerases involved in repair by analogs of dNTPs can compromise the cell's ability to recover from DNA damage. nih.gov

Involvement in Deoxyribonucleic Acid Recombination

Deoxythymidine triphosphate also plays a role in DNA recombination, a process that involves the exchange of genetic material between DNA molecules. creative-proteomics.comdrugbank.com Recombinational DNA repair, for example, utilizes homologous recombination to repair complex DNA damage, such as double-strand breaks. During this process, a homologous DNA sequence is used as a template to synthesize new DNA to bridge the break. This synthesis step is carried out by DNA polymerases and requires the full complement of dNTPs, including dTTP. drugbank.com The availability of dTTP is therefore a prerequisite for the successful completion of this critical repair pathway.

Allosteric Modulation of Other Nucleotide-Metabolizing Enzymes

Beyond its direct role as a substrate in DNA synthesis, deoxythymidine triphosphate also functions as an allosteric regulator, modulating the activity of other enzymes involved in nucleotide metabolism. taylorfrancis.comnih.gov This feedback regulation is crucial for maintaining the appropriate balance of dNTPs within the cell. laboratorynotes.com

A prime example of this is the allosteric inhibition of deoxycytidylate (dCMP) deaminase by dTTP. taylorfrancis.comnih.govnih.gov dCMP deaminase catalyzes the conversion of dCMP to deoxyuridine monophosphate (dUMP), a precursor for dTTP synthesis. biologists.com When dTTP levels are high, it binds to an allosteric site on dCMP deaminase, inhibiting its activity and thus reducing the production of its own precursor. taylorfrancis.comnih.govnih.gov This negative feedback loop helps to prevent the overaccumulation of dTTP. Conversely, deoxycytidine triphosphate (dCTP) acts as an allosteric activator of this enzyme. taylorfrancis.comnih.gov

Another key enzyme allosterically regulated by dTTP is ribonucleotide reductase (RNR), which catalyzes the rate-limiting step in the de novo synthesis of all dNTPs. creative-proteomics.comufl.edu dTTP, along with other dNTPs, binds to the specificity site of RNR, influencing which ribonucleotide substrate is reduced. ufl.edu For example, the binding of dTTP to RNR can promote the reduction of GDP to dGDP. This intricate allosteric regulation ensures a coordinated synthesis of all four dNTPs in the correct proportions required for DNA synthesis and repair. creative-proteomics.comufl.edu

Table 2: Allosteric Regulation by Deoxythymidine Triphosphate (dTTP)

This table highlights key enzymes that are allosterically regulated by dTTP, indicating the type of regulation and its physiological significance.

EnzymeEffect of dTTPPhysiological ConsequenceSource
Deoxycytidylate (dCMP) DeaminaseInhibitionNegative feedback to control dTTP synthesis. taylorfrancis.comnih.govnih.gov
Ribonucleotide Reductase (RNR)Modulation of Substrate SpecificityBalances the production of different dNTPs. creative-proteomics.comufl.edu
Thymidine (B127349) KinaseInhibition (in some organisms)Regulates the salvage pathway of thymidine nucleotide synthesis. nih.gov
dCTP Deaminase (from E. coli)InhibitionRegulates the production of dUMP, a precursor for dTTP. nih.gov

Impact of Desoxythymidintriphosphat Pool Imbalances on Genomic Integrity

Maintenance of Deoxyribonucleic Acid Replication Fidelity and Prevention of Mutagenesis

The faithful replication of DNA is paramount for the stable transmission of genetic information. A key factor in ensuring this fidelity is the maintenance of balanced dNTP pools. oup.com DNA polymerases, the enzymes responsible for synthesizing new DNA strands, exhibit a certain degree of error in selecting the correct nucleotide for incorporation. An imbalance in the relative concentrations of dNTPs can exacerbate this inherent error rate, leading to an increased frequency of mutations. oup.com

For example, an abnormally high ratio of dTTP to other dNTPs can increase the likelihood of dTTP being incorrectly inserted opposite a template base other than adenine (B156593). oup.com While DNA polymerases have proofreading mechanisms to correct such errors, significant dNTP pool imbalances can overwhelm these corrective processes. oup.com Studies have shown that both imbalanced and proportionally elevated dNTP pools can be mutagenic. oregonstate.edu

Research in various organisms, from yeast to mammalian cells, has consistently demonstrated that disruptions in dNTP homeostasis lead to genetic abnormalities and can even result in cell death. nih.govresearchgate.net The regulation of dNTP pools is therefore a crucial aspect of preventing mutagenesis and preserving genomic stability. oup.comnih.gov

Consequences of Deoxyuridine Triphosphate Misincorporation into Deoxyribonucleic Acid upon Desoxythymidintriphosphat Deficiency

A critical consequence of dTTP deficiency is the increased misincorporation of deoxyuridine triphosphate (dUTP) into DNA. scienceinschool.orgnih.gov DNA polymerases often cannot efficiently distinguish between dTTP and dUTP, meaning that a high dUTP/dTTP ratio will lead to the frequent insertion of uracil (B121893) into the newly synthesized DNA strand. scienceinschool.orgnih.gov

The presence of uracil in DNA is recognized as an error by the cell and triggers a base excision repair (BER) pathway. nih.gov The enzyme uracil-DNA glycosylase (UDG) initiates this process by removing the uracil base. nih.gov However, if the cellular dUTP/dTTP ratio remains high, the subsequent repair synthesis may once again incorporate uracil instead of thymine (B56734). scienceinschool.org This futile cycle of misincorporation and repair can lead to the accumulation of single-strand breaks in the DNA. If these breaks occur in close proximity on opposite strands, they can result in double-strand breaks and chromosomal fragmentation, a phenomenon that can lead to a specific form of programmed cell death known as thymine-less cell death. scienceinschool.org

The enzyme dUTPase plays a crucial role in preventing uracil misincorporation by hydrolyzing dUTP to dUMP, thereby keeping the cellular dUTP levels low and providing the precursor for dTTP synthesis. nih.govpatsnap.com

Induction of Replication Stress and Activation of Deoxyribonucleic Acid Damage Response Pathways

Imbalances in the dNTP pool are a significant source of endogenous replication stress. biologists.comyuntsg.comresearchgate.net Replication stress is a condition where the progression of the DNA replication fork is slowed or stalled, which can lead to the uncoupling of helicase and polymerase activities and the generation of single-stranded DNA (ssDNA). biologists.comacademie-sciences.fr This ssDNA is recognized by the cell as a sign of damage and activates the DNA damage response (DDR) pathway. biologists.comyuntsg.com

The ATR (Ataxia Telangiectasia and Rad3-related) kinase is a key player in the response to replication stress, becoming activated by RPA-coated ssDNA. yuntsg.com Activation of the DDR leads to the phosphorylation of various downstream targets that orchestrate a cellular response, which can include cell cycle arrest to allow time for repair, the stabilization of stalled replication forks, and the upregulation of DNA repair proteins. biologists.compnas.org

Studies have shown that proliferating hepatocytes in non-alcoholic steatotic liver disease (NAFLD) exhibit replication stress driven by nucleotide pool imbalances, leading to DNA damage and the activation of the cGAS-STING pathway, an innate immune response to cytosolic DNA. yuntsg.comnih.gov Paradoxically, while the DDR is a protective mechanism, chronic activation due to persistent dNTP imbalances can contribute to genomic instability and has been implicated in the development of cancer. biologists.comresearchgate.net

Implications for Mitochondrial Deoxyribonucleic Acid Stability and Function

The maintenance of mitochondrial DNA (mtDNA) is also highly dependent on a balanced supply of dNTPs. nih.govnih.gov Unlike nuclear DNA replication, which is tightly linked to the S phase of the cell cycle, mtDNA replication occurs continuously. nih.gov Mitochondria rely on both the import of dNTPs from the cytosol and their own internal salvage pathways to maintain the necessary nucleotide pools for mtDNA synthesis. nih.govnih.gov

Imbalances in the mitochondrial dNTP pool can severely impair mtDNA replication, leading to a reduction in mtDNA copy number, a condition known as mtDNA depletion syndrome (MDS). nih.govnih.govplos.org MDS are a group of severe, often fatal, genetic disorders with heterogeneous clinical presentations, including myopathic, encephalomyopathic, and hepatocerebral forms. nih.govplos.org

Mutations in nuclear genes that encode enzymes involved in mitochondrial dNTP metabolism, such as thymidine (B127349) kinase 2 (TK2) and deoxyguanosine kinase (DGUOK), are known causes of MDS. plos.orgorpha.net For example, a deficiency in thymidine phosphorylase, a cytosolic enzyme, leads to an accumulation of thymidine and deoxyuridine, which in turn disrupts the balance of the mitochondrial dNTP pool and impairs mtDNA synthesis. nih.gov The stability and proper function of mitochondria are therefore intrinsically linked to the careful regulation of dNTP pools, including dTTP. nih.govnih.gov

Interactive Data Tables

Table 1: Key Enzymes in this compound Metabolism and DNA Integrity

EnzymeFunctionConsequence of Imbalance/Deficiency
DNA Polymerase Incorporates dNTPs during DNA replication.Reduced fidelity with imbalanced dNTP pools, leading to increased mutations. oup.com
dUTPase Hydrolyzes dUTP to dUMP, preventing uracil incorporation into DNA. nih.govpatsnap.comIncreased dUTP/dTTP ratio, leading to uracil misincorporation and DNA strand breaks. scienceinschool.orgnih.gov
Uracil-DNA Glycosylase (UDG) Removes uracil from DNA, initiating base excision repair. nih.govIn the context of high dUTP, can lead to futile repair cycles and DNA fragmentation. scienceinschool.org
Thymidine Kinase 2 (TK2) Phosphorylates deoxythymidine in the mitochondrial salvage pathway. orpha.netDeficiency leads to imbalanced mitochondrial dNTP pools and mtDNA depletion. plos.orgorpha.net
Thymidine Phosphorylase Catalyzes the conversion of thymidine to thymine.Deficiency causes accumulation of thymidine and deoxyuridine, leading to mitochondrial dNTP pool imbalance and impaired mtDNA synthesis. nih.gov

Methodologies for Academic Research on Desoxythymidintriphosphat and Its Metabolism

Quantitative Analysis of Deoxynucleoside Triphosphate Pools (e.g., using LC-MS/MS or Solid-Phase Assays)

Accurate measurement of intracellular deoxynucleoside triphosphate (dNTP) pools, including dTTP, is crucial for understanding DNA replication, repair, and the effects of various therapeutic agents. metwarebio.com Two prominent methods for this quantitative analysis are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and solid-phase assays.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has emerged as a powerful and widely used platform for the qualitative and quantitative analysis of dNTPs due to its high sensitivity, selectivity, and accuracy. creative-proteomics.com The process typically involves several key steps:

Sample Preparation: dNTPs are first extracted and purified from biological samples using techniques like solid-phase or liquid-liquid extraction. creative-proteomics.com An optimized method involves using strong anion exchange to separate mono-, di-, and triphosphate moieties, followed by dephosphorylation to their corresponding nucleosides for more sensitive detection. nih.govnih.gov

Chromatographic Separation: The extracted dNTPs are then separated using liquid chromatography. creative-proteomics.comnih.gov Hydrophilic interaction liquid chromatography (HILIC) is one effective method used for the simultaneous analysis of all four dNTPs. springernature.com

Mass Spectrometry Detection: The separated dNTPs are ionized and detected by a tandem mass spectrometer. Multiple Reaction Monitoring (MRM) is a commonly used mode that provides high specificity and sensitivity by selecting a specific precursor ion for each dNTP and monitoring its corresponding product ions. creative-proteomics.com

This technique allows researchers to monitor dNTP concentrations throughout the cell cycle, providing insights into the regulation of DNA synthesis. metwarebio.comcreative-proteomics.com It is also invaluable for studying the mechanisms of drugs that target dNTP metabolism, such as antimetabolites and nucleoside analogs, and for investigating the link between dNTP imbalances and genomic instability in diseases like cancer. metwarebio.comnih.gov

A developed and validated LC-MS/MS method demonstrated an analytical range of 50-2500 fmol/sample for each dNTP. nih.govnih.gov In a study of peripheral blood mononuclear cells, the median concentration for dTTP was found to be 315 femtomoles per million cells. nih.govnih.gov

Solid-Phase Assays

Solid-phase assays offer an alternative, often more scalable, approach for measuring dNTP pools. nih.govnih.gov This method adapts the traditional polymerase-based dNTP measurement to a microtiter-plate format, which allows for automation and higher throughput. helsinki.fioup.com The general principle involves:

Template Immobilization: A specific biotinylated oligonucleotide template is captured onto a streptavidin-coated plate. researchgate.net

Polymerase Reaction: A DNA polymerase extends the template using the dNTPs present in the sample extract. One of the dNTPs in the reaction mix is radioactively labeled, and its incorporation is proportional to the amount of the specific dNTP being measured in the sample. nih.govhelsinki.fi For instance, when measuring dTTP, [³H]-dATP is often used as the labeled nucleotide. nih.gov

Quantification: After the reaction, the newly synthesized labeled strand is released and the radioactivity is measured, allowing for the quantification of the dNTP of interest. helsinki.firesearchgate.net

This method has been shown to be robust and provides reproducible results, making it suitable for comparing dNTP pools across different cell lines and conditions. nih.govresearchgate.net

Table 1: Comparison of Methodologies for dNTP Quantification

Feature LC-MS/MS Solid-Phase Assay
Principle Chromatographic separation followed by mass-based detection. creative-proteomics.com Polymerase-based incorporation of radiolabeled nucleotides on an immobilized template. nih.govhelsinki.fi
Sensitivity High, capable of detecting femtomole levels. nih.govnih.gov High, dependent on the specific activity of the radiolabel. nih.govhelsinki.fi
Specificity Very high, based on mass-to-charge ratio and fragmentation patterns. creative-proteomics.com High, determined by the specificity of the DNA polymerase and template sequence. nih.gov
Throughput Moderate to high, depends on the LC run time. High, amenable to automation in a multi-well plate format. helsinki.fioup.com
Key Advantage Does not require radioactive materials; can be coupled with isotopic labeling for flux analysis. nih.govnih.gov Can be more cost-effective for large-scale screening if a scintillation counter is available. nih.govnih.gov
Key Disadvantage Requires expensive, specialized equipment and expertise. Often requires the use of radioactive isotopes, which poses safety and disposal challenges. nih.govhelsinki.fi

Application in Polymerase Chain Reaction (PCR) and Recombinase Polymerase Amplification (RPA) Technologies

Deoxythymidine triphosphate is an indispensable component for in vitro DNA amplification techniques such as Polymerase Chain Reaction (PCR) and Recombinase Polymerase Amplification (RPA). excedr.commdpi.com In these processes, dTTP, along with the other three dNTPs (dATP, dGTP, and dCTP), serves as a fundamental building block for the synthesis of new DNA strands. biochain.com

Polymerase Chain Reaction (PCR)

In PCR, a thermostable DNA polymerase synthesizes new DNA strands complementary to a template. The process involves cycles of denaturation, annealing, and extension. biochain.com During the extension step, the DNA polymerase incorporates dNTPs, including dTTP, into the growing DNA chain, following the complementary base pairing rule where thymine (B56734) pairs with adenine (B156593). excedr.combiochain.com The concentration and purity of the dNTPs are critical for the efficiency and fidelity of the PCR reaction. High-purity dNTPs, typically over 99.5%, are used in various PCR applications, including standard PCR, real-time PCR, high-fidelity PCR, and reverse transcription PCR (RT-PCR). excedr.combiochain.com

Recombinase Polymerase Amplification (RPA)

RPA is an isothermal DNA amplification technology that operates at a constant temperature, eliminating the need for thermal cycling. mdpi.com The process begins with a recombinase enzyme forming a complex with primers, which then scans for and invades the homologous sequence in a double-stranded DNA template. A single-stranded binding protein stabilizes the displaced DNA strand. Subsequently, a DNA polymerase with strand-displacement activity extends the primer, using the available dNTPs to synthesize a new complementary strand. mdpi.com The continuous and rapid nature of RPA makes it a valuable tool for point-of-care diagnostics. mdpi.com Modified dUTPs, which are structurally similar to dTTP, have been explored as substrates in RPA to introduce labels for electrochemical detection of the amplified DNA. researchgate.net

Techniques for Studying Enzymatic Activities and Kinetics in Desoxythymidintriphosphat Pathways

Understanding the enzymes that regulate dTTP levels is crucial. Researchers use various assays to measure the activity and kinetics of these enzymes.

Enzyme assays are designed to measure the rate of a reaction, which can be determined by monitoring either the formation of a product or the disappearance of a substrate. inflibnet.ac.in The activity of enzymes in the dTTP synthesis pathway can be assessed using several methods, including spectrophotometric, fluorometric, and radioactivity-based assays. inflibnet.ac.in

For instance, a panel of non-radioactive, high-throughput assays has been developed to measure the activity of enzymes in the base excision repair pathway, which can involve DNA synthesis and thus dTTP incorporation. oup.com These assays often use oligonucleotide substrates immobilized in microplates. The enzymatic reaction is allowed to proceed, and the product is then detected, for example, by measuring fluorescence after denaturation of the DNA. oup.com

The kinetic parameters of enzymes, such as the Michaelis constant (Km) and the catalytic rate (kcat), provide insights into their efficiency and substrate preference. nih.gov For example, studies on DNA polymerases involve analyzing their interaction with DNA templates and dNTPs. Techniques using electro-switchable biosurfaces can provide real-time data on the binding and dissociation of the polymerase, as well as its enzymatic activity during DNA elongation. researchgate.net Such analyses can reveal the dissociation constants for dNTPs binding to the polymerase-DNA complex. researchgate.net

Ultrasensitive methods, like the enzymatic Single Molecule Array (eSimoa), have been developed to detect enzymatic activity at very low concentrations. acs.org In this approach, enzyme substrates are conjugated to paramagnetic beads, and the conversion to product is measured at the single-molecule level, allowing for the evaluation of enzyme inhibitors and the measurement of kinase activities even at the single-cell level. acs.org

Genetic Manipulation and Gene Knockdown/Knockout Studies in Model Organisms (e.g., Zebrafish, Mammalian Cell Lines)

Genetic manipulation in model organisms is a powerful tool to investigate the in vivo roles of genes involved in dTTP metabolism.

Zebrafish (Danio rerio)

Zebrafish are a valuable model organism for studying dNTP metabolism due to their rapid development and genetic tractability. Studies have shown that zebrafish embryos initially rely on maternally supplied dNTPs and nucleotide salvage pathways. nih.gov As development progresses, they switch to de novo dNTP synthesis. nih.gov

Mutations in genes involved in dNTP metabolism can have significant phenotypic consequences. For example, mutations in the MPV17 gene, which is linked to mitochondrial DNA depletion syndromes, lead to a reduction in iridophores (guanine-based reflective cells) in zebrafish. mdpi.comresearchgate.net This phenotype can be partially rescued by treating the mutant embryos with a mixture of dNTPs, suggesting that the loss of MPV17 function leads to a deficiency in the mitochondrial dNTP pool. mdpi.comresearchgate.net Furthermore, inhibiting pyrimidine (B1678525) biosynthesis in wild-type zebrafish embryos also results in a loss of iridophores, highlighting the importance of this pathway for normal development. researchgate.net

Gene knockdown or knockout studies in zebrafish also provide insights into the regulation of dNTP synthesis. For instance, in zebrafish models of Diamond-Blackfan anemia, a ribosomal protein deficiency leads to an upregulation of ribonucleotide reductase (RNR), the enzyme responsible for de novo dNTP synthesis, suggesting an activation of the DNA damage response. nih.gov

Mammalian Cell Lines

In mammalian cell lines, techniques like RNA interference (RNAi) for gene knockdown or CRISPR-Cas9 for gene knockout are used to study the effects of depleting specific enzymes in the dTTP synthesis pathway. These studies can reveal the roles of these enzymes in processes like cell cycle progression, DNA repair, and sensitivity to chemotherapeutic agents.

For example, depleting key enzymes in the de novo or salvage pathways for dTTP synthesis and then measuring the resulting changes in dNTP pools and cellular phenotypes can elucidate the relative contributions of these pathways in different cell types and under various conditions.

Prime editing, a precise genome editing technique, has been shown to be limited by the availability of intracellular dNTPs, especially in non-dividing cells. biorxiv.org Co-delivery of proteins like Vpx, which leads to the degradation of SAMHD1 (a triphosphohydrolase that depletes dNTPs), can increase cellular dNTP concentrations and thereby improve prime editing efficiency in resting T cells. biorxiv.org This demonstrates how manipulating cellular proteins that regulate dNTP levels can enhance biotechnological applications.

Isotopic Labeling and Metabolic Tracing Techniques for Pool Dynamics

Isotopic labeling and metabolic tracing are powerful techniques used to elucidate the dynamics of dTTP synthesis and the metabolic pathways that contribute to its pool. nih.gov These methods involve introducing isotopically labeled precursors, such as ¹³C-glucose or ¹⁵N-glutamine, into cells or organisms and then tracking the incorporation of these isotopes into dTTP and other metabolites over time using mass spectrometry. nih.govmdpi.com

This approach allows researchers to:

Identify carbon and nitrogen sources: Tracing studies can reveal the specific metabolic precursors that provide the carbon and nitrogen atoms for the synthesis of the thymine base and the deoxyribose sugar of dTTP. nih.gov For example, ¹³C-glucose can be traced through the pentose (B10789219) phosphate (B84403) pathway to the ribose component of nucleotides. nih.govnih.gov

Study metabolic reprogramming: Cancer cells often exhibit altered metabolism. Isotopic tracing can uncover how these cells rewire their metabolic pathways to sustain the high demand for dNTPs required for rapid proliferation. mdpi.comelifesciences.org

A novel method combining isotope dilution quantification with metabolic tracing using high-resolution mass spectrometry (LC-HRMS) allows for the simultaneous measurement of dNTP pool sizes and the tracing of isotope incorporation from precursors like ¹³C-glucose. nih.govnih.gov This provides a comprehensive view of dNTP metabolism, linking pool concentrations to the underlying pathway activities. nih.gov Such studies are crucial for understanding how metabolic states and pharmacological interventions affect dNTP availability. elifesciences.org

High-Throughput Screening for Modulators of this compound Biosynthesis

High-throughput screening (HTS) is a drug discovery process that allows for the rapid testing of large numbers of compounds to identify those that modulate a specific biological pathway. nih.gov In the context of dTTP metabolism, HTS assays can be designed to find small molecules that either inhibit or enhance the biosynthesis of dTTP.

These screens are often cell-based and utilize reporter gene assays. For example, a reporter gene like luciferase can be placed under the control of a promoter that is sensitive to the levels of dNTPs or the activity of a key enzyme in the dTTP synthesis pathway. nih.gov A change in luciferase activity after treatment with a compound would indicate that the compound has modulated the pathway.

Example of an HTS approach:

Assay Development: A human cell line is engineered to express a reporter protein (e.g., luciferase) whose expression is linked to the activity of an enzyme critical for dTTP synthesis, such as thymidylate synthase.

Primary Screen: A large library of small molecules (e.g., natural products or synthetic compounds) is screened by adding each compound to the cells in a multi-well plate format. mdpi.comnih.gov

Hit Identification: Compounds that cause a significant change in the reporter signal (either an increase or a decrease) are identified as "hits." mdpi.com

Counter-Screening and Validation: Hits are then subjected to secondary assays to confirm their activity and rule out off-target effects. nih.gov For example, direct enzymatic assays would be performed to confirm that the hit compound indeed inhibits the target enzyme.

HTS has been successfully used to identify modulators of various cellular processes, including mitochondrial function and gene expression. mdpi.comnih.gov By adapting these principles, HTS campaigns can be launched to discover novel inhibitors of dTTP synthesis, which could have potential applications as anticancer or antiviral agents, or to find activators that could be used to treat diseases caused by dNTP deficiencies. mdpi.com

Broader Significance of Desoxythymidintriphosphat in Cellular Biology and Molecular Genetics

Interplay with Other Nucleotide Signaling Systems and Metabolic Pathways

The metabolism of deoxythymidine triphosphate is intricately connected with other nucleotide signaling systems and broader metabolic pathways, ensuring that the supply of DNA precursors is coordinated with the cell's metabolic state and signaling activities. researchgate.net These interactions are managed through shared enzymes, precursor molecules, and allosteric regulation, creating a highly responsive network.

De novo synthesis of pyrimidine (B1678525) nucleotides, including dTTP, is linked to central carbon metabolism, utilizing intermediates from pathways like the pentose (B10789219) phosphate (B84403) pathway and amino acid metabolism for the carbon and nitrogen atoms required for the nucleotide bases. researchgate.netbiorxiv.org For instance, the de novo synthesis of dTTP relies on the substrate deoxyuridine monophosphate (dUMP), which is produced through a series of enzymatic steps involving precursors from other metabolic routes. nih.govbiologists.com

Recent research has highlighted a significant interaction between dNTPs and the bacterial second messenger cyclic-di-AMP (c-di-AMP), indicating crosstalk between nucleotide metabolism and signaling pathways. creative-proteomics.commetwarebio.com Studies have shown that higher concentrations of dNTPs correlate with lower levels of c-di-AMP, suggesting a reciprocal regulatory relationship that can influence DNA replication, repair, and gene expression. metwarebio.com Furthermore, nucleotides compete for shared enzymes involved in their biosynthesis and degradation. creative-proteomics.com Elevated levels of dNTPs can inhibit enzymes responsible for the metabolism of other nucleotides, thereby affecting their cellular concentrations and influencing a wide range of cellular processes. creative-proteomics.com

The salvage pathway for dTTP synthesis, which recycles thymidine (B127349), also interfaces with other metabolic processes. This pathway is particularly crucial in non-dividing cells for mitochondrial DNA (mtDNA) replication and repair. diva-portal.org The balance between the de novo and salvage pathways is tightly regulated to meet the specific demands of different cell types and metabolic states. diva-portal.org

Integration within Complex Cellular Regulatory Networks

The concentration of dTTP within the cell is maintained within a narrow range through a multi-layered regulatory network that integrates signals from cell cycle progression, DNA damage, and oncogenic pathways. This ensures that DNA replication and repair are carried out with high fidelity.

Cell cycle-dependent regulation is also critical. The expression of key enzymes in dTTP synthesis, such as thymidine kinase 1 (TK1) and thymidylate synthase (TYMS), increases dramatically as cells enter the S phase to support DNA replication. maayanlab.cloudsynthego.com The transcription factor family E2F plays a crucial role in this process by activating the genes required for dNTP synthesis. tandfonline.com There is a proposed hypothesis that dTTP itself can act as an allosteric feedback inhibitor of E2F-1, thereby regulating both DNA synthesis and apoptosis. tandfonline.com

Another key regulator is the enzyme SAM and HD domain-containing protein 1 (SAMHD1), the first identified mammalian dNTP triphosphohydrolase. nih.govresearchgate.net SAMHD1 degrades dNTPs, thus maintaining their low levels in non-dividing cells to restrict viral replication and prevent inappropriate DNA synthesis. nih.govnih.gov The regulation of SAMHD1 itself is complex, involving phosphorylation and other modifications that control its activity and localization. nih.gov

Table 1: Key Regulatory Points in Deoxythymidine Triphosphate Metabolism

Regulator Function Mode of Regulation Significance
Ribonucleotide Reductase (RNR) Catalyzes the rate-limiting step of de novo dNTP synthesis. nih.gov Allosteric feedback inhibition by dNTPs (e.g., dATP, dTTP). diva-portal.org Maintains balanced dNTP pools for high-fidelity DNA replication. diva-portal.org
Thymidine Kinase 1 (TK1) Key enzyme in the thymidine salvage pathway. maayanlab.cloud Cell cycle-dependent expression, peaking in S and M phases. maayanlab.cloud Provides dTTP for DNA synthesis and repair. maayanlab.cloud
E2F Transcription Factors Activate transcription of genes for dNTP synthesis. tandfonline.com Regulated by the retinoblastoma protein (pRb); potential feedback by dTTP. tandfonline.com Coordinates dNTP supply with cell cycle entry. tandfonline.com

Deoxythymidine Triphosphate in Neurogenesis and Developmental Processes

The proper supply of dTTP is critically important during embryonic development, particularly for processes that involve rapid cell proliferation, such as neurogenesis. The developing brain requires substantial amounts of dNTPs to support the massive expansion of neural stem and progenitor cells (NSPCs) and their differentiation into neurons and glia. uni-muenchen.de

Disruptions in dTTP synthesis can have severe consequences for brain development. researchgate.net For example, mutations in the gene DTYMK, which encodes thymidylate kinase (TMPK), an enzyme that converts dTMP to dTDP, are known to cause severe microcephaly and other neurodegenerative disorders in humans. researchgate.net Studies in zebrafish have shown that TMPK is highly expressed during developmental stages associated with neurogenesis, and its deficiency leads to impaired brain development. researchgate.net

The transcription factor Pax6, a master regulator of brain and eye development, controls the proliferation of neural stem cells and their commitment to a neuronal fate. uni-muenchen.de Pax6 coordinates these functions by regulating genes involved in cell cycle progression and neurogenesis, processes that are fundamentally dependent on an adequate supply of dNTPs for DNA replication. uni-muenchen.de

Furthermore, the neurogenic niches in the adult brain, such as the subependymal zone, are also sensitive to perturbations in nucleotide metabolism. nih.gov Studies using the thymidine analog Azidothymidine (AZT) have shown that it can suppress adult neurogenesis by reducing the proliferative capacity of neural stem cells and attenuating the production of new neurons. nih.gov This highlights the ongoing need for balanced dTTP pools to maintain neural plasticity and repair in the adult brain.

Evolutionary Conservation of Deoxythymidine Triphosphate Metabolic Pathways Across Organisms

The synthesis of dTTP is a fundamental process essential for all life, yet the specific enzymatic pathways show interesting variations and evolutionary adaptations across different domains of life. oup.comasm.org The core challenge—creating thymine (B56734), which is unique to DNA—has been solved in multiple ways.

Two distinct enzymes, thymidylate synthase A (ThyA) and thymidylate synthase X (ThyX), catalyze the final step in the de novo synthesis of dTMP, the immediate precursor to dTTP. nih.gov While both enzymes perform the same function, they are structurally unrelated and use different catalytic mechanisms. ThyA is found in most eukaryotes and many bacteria, whereas ThyX is common in bacteria, archaea, and some viruses. oup.comnih.gov The distribution of these enzymes suggests a complex evolutionary history, with evidence of horizontal gene transfer playing a significant role in the dissemination of these pathways. oup.com For example, the social amoeba Dictyostelium discoideum possesses a ThyX enzyme that appears to have been acquired from a bacterium. oup.com

Similarly, the initial steps of the pathway can also differ. In eukaryotes and gram-positive bacteria, the major pathway involves the deamination of dCMP to dUMP by dCMP deaminase. oup.com In contrast, many gram-negative bacteria use dCTP deaminase to convert dCTP directly to dUTP. oup.com The presence of both types of pathways in some organisms, like D. discoideum, points to a mosaic evolution of dTTP synthesis, likely driven by the specific metabolic demands of different lifestyles and environments. oup.com

The essentiality of the thymidylate kinase (TMPK) enzyme, which phosphorylates dTMP to dTDP, is highly conserved. asm.org However, even here, evolutionary adaptations are evident. In the bacterium Pseudomonas putida, the standard tmk gene is disrupted, and the essential function is carried out by a different enzyme acquired through horizontal gene transfer, highlighting the evolutionary plasticity of even core metabolic pathways. asm.org

Dysregulation of Deoxythymidine Triphosphate Metabolism in Proliferative Disorders: Mechanistic Insights

The tight regulation of dNTP pools is frequently subverted in cancer, where uncontrolled cell proliferation creates a high demand for DNA building blocks. frontiersin.org Dysregulation of dTTP and other dNTPs is not merely a consequence of rapid cell division but is a key mechanistic driver of carcinogenesis, contributing to genomic instability, increased mutation rates, and resistance to therapy. nih.govnih.gov

Mechanisms of Dysregulation:

Overexpression of Biosynthetic Enzymes: Many cancers exhibit elevated levels of RNR, TK1, and TYMS. researchgate.netnih.govmaayanlab.cloud This is often driven by the upregulation of oncogenes like c-Myc or the loss of tumor suppressors like p53, which normally restrain the expression of these enzymes. nih.govfrontiersin.org

Loss of Negative Regulators: The dNTP hydrolase SAMHD1, which degrades dNTPs, is often downregulated or mutated in various cancers. nih.govresearchgate.net Loss of SAMHD1 function leads to an increase in the cellular dNTP pool, which can facilitate uncontrolled DNA replication and may promote malignancy. nih.gov

Altered Feedback Control: Mutations in RNR can make the enzyme resistant to allosteric feedback inhibition by dNTPs, leading to persistently high and imbalanced nucleotide pools. diva-portal.org

Consequences of Dysregulation: An imbalanced or expanded dNTP pool has profound effects on genome integrity. Elevated levels of one dNTP relative to others can reduce the fidelity of DNA polymerases, leading to a higher rate of misincorporation and an increased mutation rate. nih.gov This "mutator phenotype" is a hallmark of many cancers. Furthermore, insufficient dNTP levels can cause replication forks to stall and collapse, leading to DNA double-strand breaks and gross chromosomal rearrangements. diva-portal.org This replication stress is a major source of the genomic instability that fuels tumor evolution. nih.gov

This dependency of cancer cells on nucleotide metabolism has been exploited for decades in chemotherapy. Antimetabolite drugs that target enzymes like TYMS (e.g., 5-fluorouracil) or RNR (e.g., hydroxyurea) are mainstays of cancer treatment, highlighting the critical role of dTTP synthesis in sustaining proliferative disorders. nih.govoup.com

Table 2: Factors in the Dysregulation of dTTP Metabolism in Proliferative Disorders

Factor Mechanism Consequence
Oncogene Activation (e.g., c-Myc) Upregulates expression of enzymes in dNTP synthesis (RNR, TK1). frontiersin.org Increased dNTP pools, supporting rapid proliferation. frontiersin.org
Tumor Suppressor Inactivation (e.g., p53) Loss of transcriptional repression of dNTP synthesis genes. nih.gov Elevated dNTP levels and bypass of cell cycle checkpoints. nih.gov
SAMHD1 Downregulation Reduced degradation of dNTPs. nih.govresearchgate.net Increased dNTP pools, genomic instability, cell-cycle progression. nih.gov
Replication Stress Depletion of dNTPs due to rapid proliferation or drug treatment. diva-portal.org Replication fork collapse, DNA double-strand breaks, genome instability. diva-portal.org

Q & A

Q. What experimental parameters are critical for optimizing dTTP stability in PCR applications?

dTTP stability in PCR depends on storage conditions (e.g., pH 7.0–8.0, -20°C in aliquots), buffer composition (e.g., Mg²⁺ concentration), and avoidance of freeze-thaw cycles. Degradation products like dTDP or dTMP can inhibit polymerase activity; thus, purity assessment via HPLC (≤1.5% dNDP/dNMP) is essential . Pre-PCR validation using control templates ensures batch consistency.

Q. How can researchers assess dTTP purity and quantify its concentration in enzymatic assays?

Analytical methods include:

  • HPLC : Quantify dTTP via reverse-phase chromatography with UV detection (λ = 260 nm). Acceptable impurity thresholds: ≤1.5% dNDP, ≤0.5% dNMP .
  • Enzymatic Assays : Couple dTTP with DNA polymerase and a synthetic primer-template system, measuring incorporation rates via fluorescence or radiolabeling.

Q. What role does dTTP play in DNA replication fidelity studies?

dTTP serves as a substrate for DNA polymerases, with misincorporation rates (e.g., dTTP vs. dUTP) informing replication error analysis. Studies often use in vitro replication systems (e.g., bacteriophage polymerases) and mismatch repair-deficient strains to isolate fidelity mechanisms .

Advanced Research Questions

Q. How can researchers resolve contradictions in dTTP-dependent enzyme kinetics across studies?

Conflicting kinetic data (e.g., Kₘ variations) may arise from buffer composition differences (e.g., ionic strength) or enzyme isoforms. Solutions:

  • Standardization : Adopt uniform assay conditions (e.g., 25 mM Tris-HCl, pH 7.5, 10 mM MgCl₂).
  • Meta-Analysis : Compare datasets using tools like DEPOD (Dephosphorylation Database) to identify phosphatase-related interference .
  • Class-Based Extrapolation : Leverage organophosphate class data to model dTTP behavior under untested conditions .

Q. What methodologies are effective for integrating dTTP analogs into structural biology studies?

Crystallography and cryo-EM require modified dTTP (e.g., halogenated or biotinylated derivatives) to trap intermediate states. Key steps:

  • Analog Synthesis : Ensure >95% purity via HPLC.
  • Competition Assays : Determine binding affinity (IC₅₀) relative to native dTTP.
  • Data Validation : Cross-reference with homologous phosphatase structures in DEPOD to confirm active-site interactions .

Q. How can researchers design experiments to investigate dTTP pool imbalances in cancer cells?

  • Metabolic Tracing : Use ¹³C-labeled dTTP to track nucleotide metabolism via LC-MS.
  • CRISPR Knockouts : Target ribonucleotide reductase (RNR) or SAMHD1 to perturb dNTP ratios.
  • Single-Cell Analysis : Apply scRNA-seq to correlate dTTP levels with replication stress markers (e.g., γH2AX) .

Key Considerations for Research Design

  • Literature Gaps : Use sequence homology searches (e.g., DEPOD) to identify understudied phosphatases affecting dTTP metabolism .
  • Audience Adaptation : Frame findings for interdisciplinary audiences, avoiding excessive jargon while emphasizing broader implications (e.g., antiviral drug design targeting dNTP pools) .

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